Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate
Description
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a chemical compound with the molecular formula C9H22NO4P and a molecular weight of 239.25 g/mol . It is also known by its IUPAC name, diisopropyl [(2-aminoethoxy)methyl]phosphonate . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIUTLNFFHRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COCCN)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Core Protocol
The most widely documented method for synthesizing Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves the reaction of diisopropyl phosphite with 2-aminoethanol under controlled conditions. The process exploits the nucleophilic properties of the hydroxyl group in 2-aminoethanol, which attacks the electrophilic phosphorus center in diisopropyl phosphite. This results in the displacement of an isopropyloxy group and the formation of the target compound (Figure 1).
Reaction Equation:
$$
\text{Diisopropyl phosphite} + \text{2-Aminoethanol} \rightarrow \text{this compound} + \text{Isopropyl alcohol}
$$
The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis. Catalysts like triethylamine are occasionally employed to neutralize acidic by-products and drive the reaction to completion.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Temperature : Reactions are performed at 0–25°C to suppress side reactions such as oxidation or polymerization.
- Molar Ratios : A 1:1 molar ratio of diisopropyl phosphite to 2-aminoethanol ensures stoichiometric conversion, though slight excesses of diisopropyl phosphite (1.2:1) improve yields.
- Solvent Choice : Polar aprotic solvents enhance reactivity, with THF yielding >85% purity compared to <70% in non-polar solvents.
Table 1: Optimization Parameters for Conventional Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–25°C | 78–85 | 85–90 |
| Molar Ratio (P:AmE) | 1.2:1 | 82 | 88 |
| Solvent | THF | 85 | 90 |
Purification and Characterization
Crude products are purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical confirmation relies on:
- NMR Spectroscopy : $$^{31}\text{P}$$ NMR shows a singlet at δ 18–20 ppm, confirming phosphonate formation.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 239.25 [M+H]$$^+$$.
- Infrared Spectroscopy : Peaks at 1250 cm$$^{-1}$$ (P=O) and 3350 cm$$^{-1}$$ (N-H) validate functional groups.
Alternative Synthetic Approaches
Solid-Phase Synthesis Strategies
Methods developed for DNA-encoded libraries, such as bromoacetic acid-mediated couplings, could theoretically functionalize phosphonate precursors. However, no direct applications to this compound are documented.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 90 | Moderate | High |
| Kabachnik–Fields | N/A | N/A | High | Low |
The conventional method remains superior due to its simplicity and scalability, whereas alternative routes require further development.
Chemical Reactions Analysis
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is utilized to introduce phosphonate groups into various organic molecules, facilitating the formation of carbon-phosphorus bonds essential for synthesizing organophosphorus compounds .
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it valuable for studying metabolic pathways and enzyme kinetics .
- Biochemical Probes : Due to its structural features, it may serve as a biochemical probe, aiding in the elucidation of biochemical pathways and interactions within cellular systems .
Medicine
- Therapeutic Applications : Preliminary research suggests that this compound may exhibit therapeutic effects by modulating enzyme activity involved in metabolic processes. This positions it as a candidate for further investigation in drug development .
Industry
- Flame Retardants and Plasticizers : The compound is explored for its applications in developing advanced materials such as flame retardants and plasticizers due to its stability and reactivity .
Case Studies
- Enzyme Inhibition Research :
- Material Science Applications :
Mechanism of Action
The mechanism of action of Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate can be compared with similar compounds such as:
Diethyl [(2-aminoethoxy)methyl]phosphonate: This compound has similar chemical properties but different alkyl groups.
Dimethyl [(2-aminoethoxy)methyl]phosphonate: This compound also has similar properties but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific alkyl groups, which can influence its reactivity and applications in various fields .
Biological Activity
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its notable biological activities and potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two propan-2-yl groups and an aminoethoxy substituent attached to a phosphonate moiety. This configuration enhances its solubility and buffering capacity compared to similar compounds, making it particularly interesting for biological applications.
The biological activity of this compound is primarily attributed to its phosphonate functional group, which can interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in specific conditions, although further studies are needed to elucidate these interactions fully.
- Buffering Agent : It acts as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels crucial for various biochemical processes.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits antiviral properties similar to other phosphonates. Phosphonates are known for their ability to inhibit enzymes utilizing phosphates as substrates, which is critical in viral replication processes. Additionally, preliminary studies suggest potential anticancer activities through the modulation of enzyme activity linked to cell proliferation .
Immunomodulatory Effects
Phosphonates have also been explored for their immunomodulatory effects, which may contribute to their therapeutic potential in various diseases . The ability of this compound to influence immune responses could be beneficial in conditions where immune modulation is required.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Activity Modulation : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential for drug development targeting metabolic disorders.
- Cell Culture Applications : In cell culture experiments, this compound effectively maintained physiological pH levels, indicating its utility as a buffering agent in laboratory settings.
- Comparative Studies : Comparative analyses with structurally similar compounds revealed that this compound outperformed others in terms of solubility and buffering capacity, making it a preferred choice for biochemical applications .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are most effective for producing Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis optimization can employ factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) . For example, phosphonate esterification reactions often require anhydrous conditions and controlled stoichiometry of the alcohol and phosphoryl chloride intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Yield improvements may involve quenching side reactions with scavengers (e.g., molecular sieves for water removal). Comparative studies with structurally analogous phosphonates (e.g., dimethyl (2-hydroxyethyl)phosphonate derivatives) suggest refluxing in aprotic solvents like THF enhances purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm phosphonate linkage (δ ≈ 20–30 ppm) and H/C NMR to resolve the 2-aminoethoxy and isopropyl moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight and detect impurities via isotopic patterns.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify P=O stretches (~1250 cm) and N-H bonds (~3300 cm) .
- Elemental Analysis : Quantify C, H, N, and P to verify stoichiometry.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Neutralize waste with dilute sodium bicarbonate before disposal, adhering to institutional guidelines for phosphonate-containing waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or environmental fate of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model hydrolysis pathways, focusing on the phosphonate ester’s susceptibility to nucleophilic attack .
- QSAR/QSPR Models : Predict biodegradation or toxicity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental data from analogous compounds .
- Molecular Dynamics Simulations : Study solvation effects in aqueous environments to assess persistence in ecosystems .
Q. How should researchers address contradictions between experimental data (e.g., conflicting NMR or MS results)?
- Methodological Answer :
- Cross-Validation : Confirm spectral assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Dynamic Effects : Consider conformational flexibility (e.g., rotameric states of the 2-aminoethoxy group) that may cause splitting in spectra .
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed phosphonic acids) that interfere with characterization .
Q. What experimental design strategies are recommended for studying this compound’s hydrolysis kinetics under varying pH and temperature conditions?
- Methodological Answer :
- Multi-Factor Kinetic Studies : Employ a central composite design to explore interactions between pH (3–10), temperature (25–60°C), and ionic strength .
- Analytical Endpoints : Quantify hydrolysis products (e.g., phosphonic acid) via P NMR or ion chromatography.
- Theoretical Framework : Link results to Brønsted catalysis equations or Eyring plots to derive activation parameters .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across different labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures, including exact grades of reagents (e.g., anhydrous solvents) and equipment calibration data .
- Interlaboratory Validation : Share characterized samples for cross-lab NMR/MS comparisons.
- Data Transparency : Report negative results (e.g., failed coupling reactions) to highlight critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
